REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
81 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
131 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
633 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to RT
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with ½ (sat.) aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
Work up consisted of extraction of the aqueous layer with ether (2×)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel (ethyl acetate/hexanes)
|
Type
|
DISSOLUTION
|
Details
|
Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF
|
Type
|
ADDITION
|
Details
|
6 mL of KOH (2M) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 h at RT
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
the organic solvents were removed
|
Type
|
CUSTOM
|
Details
|
The base was quenched with icy hydrochloric acid (1N), DCM
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the phases separated with a phase separator
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
81 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
131 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
633 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to RT
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with ½ (sat.) aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
Work up consisted of extraction of the aqueous layer with ether (2×)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel (ethyl acetate/hexanes)
|
Type
|
DISSOLUTION
|
Details
|
Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF
|
Type
|
ADDITION
|
Details
|
6 mL of KOH (2M) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 h at RT
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
the organic solvents were removed
|
Type
|
CUSTOM
|
Details
|
The base was quenched with icy hydrochloric acid (1N), DCM
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the phases separated with a phase separator
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
81 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
131 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
633 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to RT
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with ½ (sat.) aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
Work up consisted of extraction of the aqueous layer with ether (2×)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel (ethyl acetate/hexanes)
|
Type
|
DISSOLUTION
|
Details
|
Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF
|
Type
|
ADDITION
|
Details
|
6 mL of KOH (2M) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 h at RT
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
the organic solvents were removed
|
Type
|
CUSTOM
|
Details
|
The base was quenched with icy hydrochloric acid (1N), DCM
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the phases separated with a phase separator
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |